2,3-Dimethylaniline

描述

Overview of 2,3-Dimethylaniline in Chemical Science

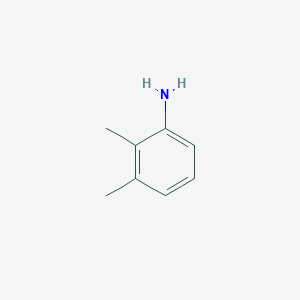

This compound, also known as 2,3-xylidine, is an aromatic amine with the chemical formula C₈H₁₁N. ontosight.ai It is structurally a derivative of aniline (B41778), featuring two methyl groups attached to the second and third carbon atoms of the benzene (B151609) ring. solubilityofthings.com This compound is a colorless to light yellow or brown liquid that may darken upon exposure to air and has a characteristic aromatic amine odor. solubilityofthings.comchemicalbook.com It is slightly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and ether. ontosight.aibiosynth.com

In the realm of chemical science, this compound is recognized for its role as a versatile intermediate in organic synthesis. ontosight.ai Its primary applications are in the production of dyes, pigments, and pharmaceuticals. ontosight.aisolubilityofthings.com The presence of the amine group and the specific arrangement of the methyl groups on the aromatic ring influence its chemical properties and reactivity, making it a subject of interest in synthetic chemistry. solubilityofthings.com Researchers study this compound for its functional group reactions, such as acylation and alkylation, which allow for its transformation into more complex molecules. solubilityofthings.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| Appearance | Colorless to light yellow/brown liquid |

| Odor | Characteristic aromatic amine |

| Boiling Point | 221-225 °C |

| Melting Point | -15 °C to 2.5 °C |

| Density | ~0.99 g/cm³ |

| Solubility in Water | Slightly soluble |

| Solubility in Organic Solvents | Soluble in ethanol, ether |

Sources: ontosight.aisolubilityofthings.comchemicalbook.comchemsrc.com

Historical Context of this compound Synthesis and Characterization

The study of xylidine (B576407) isomers, including this compound, is part of the broader history of aniline chemistry that began in the 19th century. The industrial production of N,N-dimethylaniline, a related compound, was first reported in 1850 by A. W. Hofmann, who synthesized it by heating aniline with iodomethane. wikipedia.org Industrially, N,N-dimethylaniline is produced by the alkylation of aniline with methanol (B129727) using an acid catalyst. wikipedia.org

Significance of this compound in Contemporary Academic Research

In modern academic research, this compound holds significance in several areas. It is a key intermediate in the synthesis of various organic compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, dyes, and pesticides. ontosight.aichemicalbook.com Its unique structure, with two methyl groups adjacent to the amino group, provides it with distinct properties compared to its isomers, influencing its reactivity in substitution reactions. solubilityofthings.com

The compound is also utilized in materials science. For example, it has been studied for the synthesis of polymers with anticorrosion properties. Research has shown that poly(this compound) can be synthesized and exhibits enhanced solubility in organic solvents, making it a candidate for applications like anti-static coatings. researchgate.net Furthermore, scientists investigate this compound in the context of toxicology and environmental science to understand the behavior and breakdown products of aromatic amines in various systems. solubilityofthings.com

Isomeric Considerations of Dimethylanilines in Research

Dimethylaniline exists as six different isomers, distinguished by the positions of the two methyl groups on the benzene ring relative to the amino group. oecd.org These isomers are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylaniline (B87155). oecd.org The study of these isomers is important for evaluating potential exposure-health outcome relationships, and analytical methods like supercritical fluid chromatography have been developed for their separation and identification. nih.gov

The different isomers of dimethylaniline, while sharing the same molecular formula, exhibit distinct physical and chemical properties due to the varied placement of the methyl groups. This leads to differences in their reactivity, biological activity, and applications.

The unique arrangement of the methyl substituents in this compound affects its reactivity and makes it a subject of interest in substitution reactions. solubilityofthings.com The position of the methyl groups influences the electron density on the aromatic ring and the steric hindrance around the amino group. For instance, in 2,6-dimethylaniline (B139824), the two methyl groups ortho to the amino group cause steric inhibition of resonance, making the lone pair of electrons on the nitrogen more available for donation compared to N,N-dimethylaniline. quora.com This steric effect is less pronounced in the 2,3-isomer.

These structural differences have significant research implications. For example, in studies of genotoxicity, different isomers have been shown to induce varying levels of DNA damage in different organs of mice. nih.gov Specifically, 2,3-, 2,4-, and 2,5-DMA showed higher incidence of DNA damage in the kidney. nih.gov The carcinogenic potential also varies among isomers, with 2,6-DMA being a known carcinogen in experimental animals, targeting the nasal cavity. nih.gov

The reactivity of dimethylaniline isomers is heavily influenced by the position of the methyl groups. The electron-donating nature of the methyl groups generally increases the electron density on the benzene ring, making it more susceptible to electrophilic substitution. However, the position of these groups dictates the regioselectivity of such reactions.

For example, in metallation reactions, the directing effect of the amino group can be altered by the presence and position of the methyl groups. While N,N-dimethylaniline typically undergoes ortho-metallation, studies have shown that it is possible to achieve meta-metallation under specific conditions. beilstein-journals.org The relative stability of the different metallated isomers (ortho, meta, para) is a subject of theoretical and experimental investigation. beilstein-journals.orgbeilstein-journals.org

Furthermore, the reactivity of the isomers can be observed in their conversion under catalytic conditions. In the amination of dimethylphenols, the 3,5-isomer was found to be less stable and had a greater conversion rate than the 2,6-isomer due to less steric hindrance. rsc.org Studies on the mutagenic potential have also revealed differences; for instance, 2,6-isomers were generally less effective than 3,5-isomers in inducing DNA strand breaks. oup.comnih.gov

Comparative Analysis with Other Dimethylaniline Isomers

Comparative Biological Activity and Toxicological Profiles

The toxicological properties of this compound (2,3-DMA) are often evaluated in the context of its structural isomers. The dimethylaniline category, which includes 2,3-DMA, 2,4-DMA, 2,5-DMA, 2,6-DMA, 3,4-DMA, and 3,5-DMA, exhibits numerous similarities that justify a group-based assessment. oecd.org These similarities are found in their chemical structures, physicochemical properties, and, critically, their toxicological profiles. oecd.orgindustrialchemicals.gov.au The primary target organs for toxicity across the dimethylaniline isomer group are the blood, spleen, liver, and kidneys. publisso.deuzh.ch Key toxicological effects observed for the isomer group include the formation of methaemoglobin (methaemoglobinaemia), anaemia, and genotoxicity. industrialchemicals.gov.aupublisso.de

Research indicates that the positioning of the methyl groups on the aniline ring influences the metabolic activation and, consequently, the toxicological potency of each isomer. For instance, studies in rats have shown that the hepatic intrinsic clearances of 2,3-DMA, 2,5-DMA, and 2,6-DMA are lower compared to other isomers, suggesting more limited metabolic activation. jst.go.jp Conversely, isomers like 2,4-DMA and 3,5-DMA appear to be more extensively activated. jst.go.jp

Comparative Acute Toxicity

The acute oral toxicity of dimethylaniline isomers has been evaluated in rodent models. The median lethal dose (LD50) values demonstrate some variability among the isomers.

| Compound | LD50 (Rats, oral, mg/kg bw) | LD50 (Mice, oral, mg/kg bw) |

|---|---|---|

| This compound | 930 | 1070 |

| 2,4-Dimethylaniline (B123086) | 470 | 250 |

| 2,5-Dimethylaniline (B45416) | 1300 | 840 |

| 2,6-Dimethylaniline | 1230 | 710 |

| 3,4-Dimethylaniline (B50824) | 810 | 710 |

| 3,5-Dimethylaniline | 710 | 420 |

Data sourced from an experiment determining single oral dose toxicity in rats and mice. oecd.org

Haematotoxicity and Other Systemic Effects

A critical effect of dimethylaniline isomers is methaemoglobinaemia, a condition resulting from the oxidation of iron in haemoglobin. industrialchemicals.gov.aupublisso.de This effect is a marker of metabolic transformation that can lead to further genotoxic outcomes. industrialchemicals.gov.au Comparative studies have shown differences in the potency of isomers to induce methaemoglobin formation. In studies involving intravenous administration to cats, 3,5-xylidine was found to be the most potent methaemoglobin inducer among the tested isomers. publisso.de In vitro studies using rat erythrocytes also demonstrated that 3,5-xylidine was the strongest methaemoglobin former. publisso.de

| Compound | Maximum Methaemoglobin Concentration (Cats, in vivo, %) | Methaemoglobin Formation (Rat Erythrocytes, in vitro, %) |

|---|---|---|

| 2,3-Xylidine | 20.2 ± 5.4 | 4.83 ± 0.72 |

| 2,5-Xylidine | 36.3 ± 7.1 | 5.94 ± 0.61 |

| 3,4-Xylidine | 18.0 ± 3.4 | 7.15 ± 0.19 |

| 3,5-Xylidine | 46.5 ± 3.9 | 19.56 ± 2.22 |

Data sourced from studies on methaemoglobin formation. publisso.de

Repeated dose toxicity studies have identified the liver, kidneys, and spleen as target organs for dimethylanilines. oecd.org For 2,3-xylidine, effects observed at higher doses included increased liver weight and hypertrophy of hepatocytes, increased spleen weight and congestion, and the presence of hyaline droplets or casts in the kidneys. publisso.de Hemosiderin deposition in the spleen was noted in female rats at the lowest tested dose of 12 mg/kg bw/day for this compound. oecd.org Studies on 2,4-, 2,5-, and 2,6-xylidine also showed they can induce hepatomegaly and act as inducers of microsomal drug-metabolising enzymes in the liver. nih.gov

Comparative Genotoxicity and Mutagenicity

The genotoxic potential of dimethylaniline isomers is a significant aspect of their toxicological profile, with evidence suggesting they are mutagenic both in vitro and in vivo. oecd.org However, results can be inconsistent across different assays, which is typical for aromatic amines. publisso.de

In bacterial reverse mutation assays (Ames test), 2,3-DMA, 2,4-DMA, 2,5-DMA, and 3,4-DMA showed positive mutagenic results with metabolic activation, while 2,6-DMA and 3,5-DMA were found to be weakly mutagenic. oecd.org For some isomers, such as 3,5-dimethylaniline, reports on mutagenicity in Salmonella typhimurium have been conflicting, with some studies reporting negative results and others reporting weak mutagenic activity. canada.ca

In vivo studies, particularly the comet assay, have provided evidence of DNA damage. All six dimethylaniline isomers were shown to induce DNA damage in various organs of mice, including the liver, kidney, lung, and bone marrow, though the extent of damage varied by isomer and organ. oecd.orgnih.gov For instance, DNA damage in the kidney was reportedly higher after treatment with 2,3-, 2,4-, and 2,5-DMA. nih.gov In contrast, results from in vivo micronucleus assays have generally been negative for the isomer group. industrialchemicals.gov.aupublisso.de

| Compound | Bacterial Reverse Mutation (Ames Test) | In Vitro Chromosomal Aberration | In Vivo Comet Assay | In Vivo Micronucleus Assay |

|---|---|---|---|---|

| This compound | Positive with S9 oecd.org | Positive nih.gov | Positive publisso.denih.gov | Negative publisso.de |

| 2,4-Dimethylaniline | Positive with S9 oecd.org | Positive nih.gov | Positive nih.gov | Negative industrialchemicals.gov.au |

| 2,5-Dimethylaniline | Positive with S9 oecd.org | Not specified | Positive publisso.denih.gov | Negative industrialchemicals.gov.aupublisso.de |

| 2,6-Dimethylaniline | Weakly Positive with S9 oecd.org | Positive nih.gov | Positive nih.gov | Negative industrialchemicals.gov.au |

| 3,4-Dimethylaniline | Positive with S9 oecd.org | Negative nih.govmdpi.com | Positive publisso.denih.gov | Negative publisso.de |

| 3,5-Dimethylaniline | Weakly Positive with S9 oecd.org | Positive nih.gov | Positive publisso.denih.gov | Negative industrialchemicals.gov.aupublisso.de |

Summary of genotoxicity findings from multiple sources. oecd.orgindustrialchemicals.gov.aupublisso.denih.govmdpi.com

The mechanism of genotoxicity for some isomers is believed to involve the generation of reactive oxygen species (ROS). mdpi.comoup.comnih.gov Studies on 2,6-DMA and 3,5-DMA suggest that the principal mechanism of mutagenic action is likely through redox cycling of intracellularly bound aminophenol/quinone imine structures to generate ROS, rather than the formation of covalent DNA adducts. oup.comnih.gov Research on 3,4-DMA also found that it caused dose-dependent increases in ROS. mdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAKEQGKZNKUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N, Array | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105921-01-5 | |

| Record name | Benzenamine, 2,3-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105921-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3026304 | |

| Record name | 2,3-Xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-xylidine is a dark brown liquid. (NTP, 1992), CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

430 to 432 °F at 760 mmHg (NTP, 1992), 221.5 °C @ 760 mm Hg, 222 °C | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

206 °F (NTP, 1992), 206 °F (97 °C) (Closed cup), 96 °C c.c. | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 75 °F (NTP, 1992), Sol in alcohol, ether; soluble in carbon tetrachloride, Slightly sol in water, Soluble in oxygenated solvents., Solubility in water, g/100ml at 20 °C: 15 | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9931 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9931 @ 20 °C, Relative density (water = 1): 0.99 | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.19 | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 13 | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid | |

CAS No. |

87-59-2 | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-XYLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD450ABI9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than 5 °F (NTP, 1992), < -15 °C, 2 °C | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Reaction Pathways of 2,3 Dimethylaniline

Advanced Synthetic Routes for 2,3-Dimethylaniline

The principal and most commercially viable method for synthesizing this compound is through the catalytic hydrogenation of its corresponding nitroaromatic compound, 2,3-dimethylnitrobenzene. This transformation is a cornerstone of industrial aromatic amine production.

Catalytic Hydrogenation of 2,3-Dimethylnitrobenzene

The catalytic hydrogenation of 2,3-dimethylnitrobenzene is a highly efficient and widely adopted method for producing this compound. This process involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a metal catalyst.

The hydrogenation of 2,3-dimethylnitrobenzene to this compound is a multi-step process that occurs on the surface of a catalyst. The reaction proceeds through the formation of several intermediates. The generally accepted pathway involves the initial reduction of the nitro group (-NO2) to a nitroso group (-NO), followed by further reduction to a hydroxylamino group (-NHOH). The final step is the reduction of the hydroxylamino intermediate to the corresponding amino group (-NH2), yielding this compound.

This reaction is typically carried out in a liquid phase, often using a solvent like ethanol (B145695). airccse.comslideshare.net The choice of catalyst is crucial, with palladium supported on carbon (Pd/C) being a commonly used and effective catalyst for this transformation. airccse.com Other catalysts, such as those based on nickel, have also been investigated. journalspub.info

The catalytic hydrogenation of nitroaromatics is of paramount importance in the chemical industry for the production of anilines. This method is favored due to its high efficiency, selectivity, and atom economy. The process can be adapted for both batch and continuous-flow operations, offering flexibility in production scale. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, adds to the economic viability of this route on an industrial scale.

To maximize the efficiency of this compound synthesis, several reaction parameters are carefully controlled and optimized. These include substrate concentration, temperature, and pressure.

Table 1: Effect of 2,3-Dimethylnitrobenzene Concentration on Conversion

| Substrate Concentration (mol/L) | Reaction Time (min) | Conversion (%) |

| 0.12 | 210 | Increased linearly |

| 0.25 | 210 | Increased linearly |

| 0.37 | 210 | Increased linearly |

| 0.50 | 210 | Increased linearly |

| 0.62 | 210 | Increased linearly |

| 0.75 | 210 | Decreased after a certain point |

This table is based on data suggesting that with an increase in substrate concentration, the percent conversion increased almost linearly up to a certain point and then started decreasing. airccse.comsemanticscholar.org

Temperature and hydrogen pressure are critical parameters that directly influence the kinetics of the hydrogenation reaction.

Temperature: Increasing the reaction temperature generally leads to an increase in the reaction rate and, consequently, a higher conversion of 2,3-dimethylnitrobenzene. airccse.comsemanticscholar.org Studies have investigated the effect of temperature in the range of 343–403 K, demonstrating a positive correlation between temperature and conversion. airccse.comslideshare.net For instance, at 403 K, a conversion of over 97% has been reported under specific conditions. airccse.com

Pressure: The partial pressure of hydrogen also plays a crucial role. An increase in hydrogen pressure typically leads to a higher concentration of dissolved hydrogen in the reaction medium, which in turn increases the reaction rate and conversion. semanticscholar.org The initial rate of hydrogenation has been found to increase linearly with hydrogen pressure up to a certain point. semanticscholar.org Research has been conducted in the pressure range of 4–10 bar. slideshare.netjournalspub.infosemanticscholar.org

Table 2: Parametric Study of 2,3-Dimethylnitrobenzene Hydrogenation

| Parameter | Range Studied | Effect on Conversion/Rate |

| Temperature | 343–403 K | Increased with increasing temperature airccse.comslideshare.net |

| Hydrogen Pressure | 4–10 bar | Increased with increasing pressure slideshare.netsemanticscholar.org |

This table summarizes the general trends observed in studies investigating the optimization of temperature and pressure for the synthesis of this compound. airccse.comslideshare.netsemanticscholar.org

Parametric Optimization for Enhanced Yield and Selectivity

Catalyst Loading and Activity

The efficiency of this compound synthesis through the hydrogenation of corresponding nitroaromatics is significantly influenced by catalyst loading. In the catalytic hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline using a Palladium on carbon (Pd/C) catalyst, the initial reaction rates demonstrate a linear increase with catalyst loading. airccse.com Specifically, studies have shown that varying the catalyst loading from 4% to 12% (w/w) of dimethyl-nitrobenzene impacts the reaction conversion. airccse.com An increase in catalyst concentration leads to a higher conversion rate due to the proportional increase in the number of available active sites for the reaction. airccse.com

For instance, in the liquid-phase hydrogenation of dimethyl-nitrobenzene, the catalyst loading was varied within the range of 5.7–17.1 kg/m ³ at a constant temperature and hydrogen pressure. airccse.com The results indicated a direct relationship between the amount of catalyst used and the initial rate of reaction. airccse.com This highlights the importance of optimizing catalyst loading to achieve maximum efficiency in the synthesis of this compound.

A study on the hydrogenation of 2,3-dinitrotoluene (B167053) also emphasizes the role of catalyst loading. Key parameters such as substrate concentration, temperature, hydrogen pressure, and catalyst loading were systematically evaluated to enhance conversion and selectivity. Optimal conditions were identified, which included a specific catalyst loading to achieve high conversion and selectivity percentages. The reusability of the catalyst is another critical factor, with studies showing that a Pd/C catalyst can retain over 95% of its activity after multiple cycles, underscoring its economic viability in industrial applications.

Alternative Synthetic Strategies for this compound

While the hydrogenation of dinitrotoluene is a primary industrial method, alternative strategies for synthesizing this compound exist. These include the alkylation of aniline (B41778) and its derivatives and the conversion of other methylated anilines.

The alkylation of aniline with methanol (B129727) is a known method for producing methylated anilines. nbinno.com This process is typically carried out in the presence of an acid catalyst. nbinno.comwikipedia.org Similarly, dimethyl ether can serve as the methylating agent under comparable reaction conditions. nbinno.comwikipedia.org However, the direct Friedel-Crafts alkylation of aniline to produce this compound is seldom used due to poor regioselectivity, leading to a mixture of ortho and para methylated products and catalyst deactivation by the amine group.

The industrial production of N,N-dimethylaniline often employs either a liquid-phase method with sulfuric acid as a catalyst or a gas-phase method using various metal-based catalysts. alfa-chemistry.com The gas-phase method is generally preferred due to its capacity for continuous operation, higher yields, and reduced waste. alfa-chemistry.com

The catalytic conversion of N-methylaniline and N,2-dimethylaniline presents another pathway to obtain various xylidine (B576407) isomers, including this compound. rajpub.com Different catalyst systems have been investigated for their efficacy in promoting the rearrangement and methylation of these precursors. rajpub.com

A Palladium-HSHM (high-silica high-modulus) catalyst has been shown to convert N-methylaniline and N,2-dimethylaniline with high efficiency (98-100%). rajpub.com This process yields a complex mixture of toluidine and xylidine isomers. When N,2-dimethylaniline is used as the starting material, the resulting xylidine mixture includes 2,4-, 2,5-, and this compound, with a total selectivity of 48% for this isomer mixture. rajpub.com

Metal oxide catalyst systems, such as CuFe2O4·γ·Al2O3 and a vanadium-chromium-aluminium (VChA) oxide system, have also been explored for the conversion of N-methylaniline and N,2-dimethylaniline. rajpub.com Comparative analysis indicates that the VChA catalyst facilitates the methylation of the aromatic nucleus, leading to the formation of xylidines. rajpub.com Specifically, the use of these catalysts can result in the formation of various dimethylaniline isomers through the alkylation of the aromatic ring. rajpub.com

Conversion of N-methylaniline and N-2-dimethylaniline using Catalysts

Palladium-Based Catalysts (e.g., Pd–HSHM)

Comprehensive Analysis of this compound Chemical Reactions

This compound participates in a variety of chemical reactions characteristic of aromatic amines. The presence of the electron-donating amino group and the two methyl groups on the benzene (B151609) ring influences its reactivity. solubilityofthings.com

Key reactions involving this compound include:

Oxidation: It can be oxidized by strong oxidizing agents, which can lead to the formation of the corresponding nitro compounds.

Acylation and Alkylation: The amine group is susceptible to acylation and alkylation reactions. solubilityofthings.com For example, it can be acylated to form an amide, a reaction used in the synthesis of more complex molecules. vulcanchem.com

Electrophilic Substitution: The aromatic ring undergoes electrophilic substitution reactions, such as nitration.

Condensation Reactions: this compound is a precursor in the synthesis of larger molecules. For instance, it is used in the synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a process that involves a condensation reaction to form an isonitrosoacetanilide. sci-hub.se

Aza-Michael Addition: It can undergo aza-Michael addition reactions with activated olefins. For example, its reaction with acrylonitrile, catalyzed by Co(II), yields the corresponding secondary amine. tandfonline.com Similarly, it reacts with phenyl vinyl sulfone under catalytic conditions. tandfonline.com

Polymerization: this compound can be polymerized through chemical oxidative polymerization using an oxidizer like ammonium (B1175870) persulfate and a dopant such as phosphoric acid.

The following table summarizes some of the key chemical reactions of this compound:

Table 1: Selected Chemical Reactions of this compound| Reaction Type | Reagents/Catalyst | Product(s) | Reference(s) |

|---|---|---|---|

| Oxidation | Strong oxidizing agents | Corresponding nitro compounds | |

| Acylation | Acylating agents | N-(2,3-dimethylphenyl)acetamide | chemicalbook.com |

| Nitration | Nitrating agents | Nitro-2,3-dimethylaniline isomers | |

| Condensation | Hydroxylamine, Chloral hydrate | Isonitrosoacetanilide derivative | sci-hub.se |

| Aza-Michael Addition | Acrylonitrile, Co(II) catalyst | 3-((2,3-dimethylphenyl)amino)propanenitrile | tandfonline.com |

| Aza-Michael Addition | Phenyl vinyl sulfone, Co(II) catalyst | 2,3-dimethyl-N-(2-(phenylsulfonyl)ethyl)aniline | tandfonline.com |

| Oxidative Polymerization | Ammonium persulfate, Phosphoric acid | Poly(this compound) |

Reduction Reactions

This compound can undergo reduction reactions to form various amines. The specific products formed would depend on the reducing agent used and the reaction conditions.

Electrophilic Substitution Reactions

The amino group (-NH₂) in this compound is an electron-donating group, which activates the aromatic ring towards electrophilic attack. evitachem.com Consequently, this compound readily undergoes electrophilic substitution reactions.

An example of such a reaction is nitration, which leads to the formation of nitro derivatives. The presence of the amino group directs incoming electrophiles primarily to the ortho and para positions relative to it. However, in the case of this compound, the positions are influenced by the two methyl groups as well.

Nitration to Nitro Derivatives

The nitration of this compound involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The position of nitration is influenced by the reaction conditions, particularly the acidity of the medium.

In a strongly acidic medium, such as a mixture of concentrated nitric acid and sulfuric acid, the amino group of this compound is protonated to form the anilinium ion. doubtnut.comstackexchange.com This protonated group is an electron-withdrawing group, which directs incoming electrophiles to the meta-position. doubtnut.comstackexchange.com Therefore, the nitration of this compound under these conditions is expected to yield primarily the meta-nitro derivative.

However, in the presence of acetic anhydride (B1165640) or acetic acid, the reaction can proceed differently. While some studies have suggested that nitration of dimethylaniline in these conditions yields only 2,4-dinitrodimethylaniline, other research has shown that N,2,4,6-tetranitromethylaniline (tetryl) can be formed. pw.edu.pl The reaction with a mixture of nitric acid and acetic anhydride in chloroform, followed by heating, has been shown to produce tetryl (B1194171) in high yield. pw.edu.pl

A study on the nitration of N,N-dimethylaniline in 85% sulfuric acid found that the reaction is catalyzed by nitrous acid. rsc.org This catalysis leads to an increased para/meta ratio in the mononitro product and the formation of substituted benzidines as side-products. rsc.org The synthesis of (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline has been achieved by refluxing equimolar quantities of this compound and 2-nitrobenzaldehyde (B1664092) in methanol. researchgate.net

Table 1: Nitration Products of Dimethylanilines under Various Conditions

| Starting Material | Nitrating Agent/Conditions | Major Product(s) | Reference |

| N,N-Dimethylaniline | conc. H₂SO₄ / HNO₃ | meta-nitro-N,N-dimethylaniline | doubtnut.com |

| Dimethylaniline | Nitric acid / Acetic anhydride / Chloroform, heat | N,2,4,6-tetranitromethylaniline (tetryl) | pw.edu.pl |

| N,N-Dimethylanilinium ion | HNO₃ / 85% H₂SO₄ (with nitrous acid) | para- and meta-nitro derivatives, substituted benzidines | rsc.org |

| This compound | 2-Nitrobenzaldehyde / Methanol, reflux | (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline | researchgate.net |

Reactivity with Electrophiles

The amino group in this compound is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. vaia.com This increased electron density makes the ring more attractive to electrophiles. vaia.com The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, further enhancing its reactivity. vaia.com

However, the introduction of an alkyl substituent in the ortho position, as in this compound, can diminish this high reactivity compared to N,N-dimethylaniline. vaia.com This is due to steric hindrance, which can impede the approach of the electrophile to the ortho and para positions.

Despite this, this compound still undergoes various electrophilic substitution reactions. For instance, it reacts with N-bromosuccinimide in DMF to yield 4-bromo-2,3-dimethylaniline. google.com The amino group directs the incoming electrophile primarily to the para position relative to itself.

The nitrosation of N,N-dimethylaniline, a related compound, occurs through the attack of the nitrosonium ion (NO⁺) electrophile, which is typically generated from sodium nitrite (B80452) and a strong acid like HCl. doubtnut.com The attack predominantly happens at the para position. doubtnut.com

Reactions with Acid Chlorides and Anhydrides

This compound is known to be incompatible with acid chlorides and anhydrides. chemicalbook.comfishersci.cominchem.orgnih.gov These reactions are typically exothermic and result in the formation of amides. The reaction of an amine with an acid anhydride proceeds via nucleophilic acyl substitution to form an amide. libretexts.org Similarly, reacting an amine with an acid chloride in the presence of a base like pyridine (B92270) can produce an amide. stackexchange.com

The high reactivity of arylamines in electrophilic aromatic substitution can be controlled by converting the amino group into an amide. libretexts.org Acetylation of an amine with acetic anhydride yields an acetamide. libretexts.org The resulting amido group is still activating and ortho-, para-directing, but less so than the amino group, allowing for more controlled substitutions. libretexts.org For instance, acetylation of p-toluidine (B81030) allows for clean monobromination, and the amine can be regenerated by hydrolysis. libretexts.org

A method for purifying crude N,N-dimethylaniline involves an acylation reaction with an organic acid anhydride such as phthalic anhydride, maleic anhydride, or acetic anhydride, followed by neutralization and distillation. google.com

Base-Catalyzed Reactions

This compound can participate in base-catalyzed reactions. For example, the reaction of an in-situ generated carboxylic acid from flavonol with this compound can occur under base catalysis in an aprotic solvent to form benzamides. researchgate.net

In biochemical contexts, the N-dealkylation of N,N-dimethylaniline, a related compound, catalyzed by enzymes like cytochrome P450, can be influenced by base catalysis. nih.gov Evidence suggests specific base catalysis of the removal of an alkyl hydrogen from the aminium radical intermediate by the enzyme's active site. nih.gov

Furthermore, in the synthesis of 2,3-dimethyl-4-methanesulfonylaniline, a base such as potassium phosphate (B84403) or sodium hydroxide (B78521) is used in a copper-catalyzed reaction between 4-iodo-2,3-dimethylaniline (B38962) and sodium methanesulfinate. google.com

Advanced Research Applications of 2,3 Dimethylaniline and Its Derivatives

Role in Pharmaceutical Synthesis and Drug Development

The compound 2,3-Dimethylaniline is a key precursor in the creation of various pharmaceutical agents. nbinno.com Its structural incorporation into drug molecules can enhance their therapeutic efficacy. nbinno.com

Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is notably involved in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). nbinno.com These drugs are widely used to alleviate pain and inflammation. nbinno.com

A primary application of this compound in the pharmaceutical industry is as a precursor for the synthesis of Mefenamic Acid. nbinno.comlookchem.com Mefenamic acid, chemically N-(2,3-xylyl)anthranilic acid, is an NSAID used for its analgesic, anti-inflammatory, and antipyretic properties. patsnap.comipinnovative.com The synthesis typically involves the condensation reaction of this compound with o-chlorobenzoic acid or 2-bromobenzoic acid in the presence of a catalyst. lookchem.compatsnap.com Various methods have been developed to optimize this synthesis, focusing on improving yield, reducing by-products, and employing more environmentally friendly conditions. patsnap.comgoogle.comgoogle.com For instance, one method involves the reaction of o-chlorobenzoic acid and this compound with a weak alkaline salt as an acid-binding agent and a copper catalyst. patsnap.com Another approach utilizes o-halophenylacetic acid and this compound in the presence of an acid-binding agent and catalyst in water. google.com

Synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide Derivatives

Researchers have synthesized a series of novel N-(2,3-dimethylphenyl)benzenesulfonamide derivatives starting from this compound. bioline.org.brajol.info The initial step in this synthesis is the reaction of this compound with benzenesulfonyl chloride in an aqueous basic medium to produce N-(2,3-dimethylphenyl)benzenesulfonamide. bioline.org.brajol.info This intermediate is then further treated with various alkyl or aralkyl halides to yield a range of N-substituted derivatives. bioline.org.brajol.info

The synthesized N-(2,3-dimethylphenyl)benzenesulfonamide derivatives have been screened for various in vitro pharmacological activities, including antibacterial and enzyme inhibition properties. bioline.org.brajol.info

A study evaluating the antibacterial potential of newly synthesized N-sulfonated derivatives of 2,3-xylidine showed that several compounds exhibited moderate to good inhibitory potential against both Gram-positive and Gram-negative bacterial strains. bioline.org.brresearchgate.net Specifically, compounds such as N-(2,3-dimethylphenyl)methanesulfonamide, N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide, and N-(2,3-dimethylphenyl)-4-bromobenzenesulfonamide were identified as potent inhibitors when compared to the standard drug ciprofloxacin. researchgate.net Another study on N-(2,3-dimethylphenyl)benzenesulfonamide derivatives also reported moderate to significant activity against various bacterial strains. bioline.org.br

Table 1: Antibacterial Activity of Selected N-(2,3-dimethylphenyl)benzenesulfonamide Derivatives

| Compound | Gram-Positive Bacteria Activity | Gram-Negative Bacteria Activity |

|---|---|---|

| N-(2,3-dimethylphenyl)methanesulfonamide (3a) | Potent Inhibitor researchgate.net | Potent Inhibitor researchgate.net |

| N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide (3b) | Potent Inhibitor researchgate.net | Potent Inhibitor researchgate.net |

| N-(2,3-dimethylphenyl)-4-bromobenzenesulfonamide (3d) | Potent Inhibitor researchgate.net | Potent Inhibitor researchgate.net |

| Compound 5c | Most Active bioline.org.br | - |

| Compound 5f | Most Active bioline.org.br | More Active bioline.org.br |

| Compound 5g | Most Active bioline.org.br | - |

| Compound 5i | Most Active bioline.org.br | - |

| Compound 5l | Most Active bioline.org.br | - |

| Compound 5m | Most Active bioline.org.br | - |

| Compound 5b | - | More Active bioline.org.br |

| Compound 5j | - | More Active bioline.org.br |

| Compound 5k | - | More Active bioline.org.br |

Source: bioline.org.brresearchgate.net

α-Glucosidase is an enzyme that plays a role in carbohydrate digestion, and its inhibition can help manage blood glucose levels. bioline.org.br Several synthesized N-(2,3-dimethylphenyl)benzenesulfonamide derivatives were screened for their ability to inhibit α-glucosidase. bioline.org.brajol.info Most of the tested compounds showed activity, with some exhibiting excellent inhibitory potential. bioline.org.br Specifically, molecules designated as 5g and 5j were found to be potent inhibitors of the α-glucosidase enzyme, with IC50 values of 59.53 ± 0.01 and 55.31 ± 0.01 μmoles/L, respectively. bioline.org.brajol.info These values are comparable to the standard, acarbose, which has an IC50 of 38.25 ± 0.12 μmoles/L. bioline.org.brajol.info The presence of a 2,3-dimethylphenyl moiety in some derivatives was noted to contribute to their excellent activity. scielo.br

Table 2: α-Glucosidase Inhibition by N-(2,3-dimethylphenyl)benzenesulfonamide Derivatives

| Compound | IC50 (μmoles/L) |

|---|---|

| 5g | 59.53 ± 0.01 bioline.org.brajol.info |

| 5j | 55.31 ± 0.01 bioline.org.brajol.info |

| Acarbose (Standard) | 38.25 ± 0.12 bioline.org.brajol.info |

Source: bioline.org.brajol.info

Pharmacological Activities of Sulfonamide Derivatives

Hemolytic Activity and Cytotoxicity

The biological activities of derivatives of this compound have been a subject of scientific inquiry. A series of novel N-(2,3-dimethylphenyl)benzenesulfonamide derivatives were synthesized and evaluated for their cytotoxic and hemolytic properties. ajol.infobioline.org.br The initial step involved the reaction of this compound with benzenesulfonyl chloride in a basic aqueous medium to produce N-(2,3-dimethylphenyl)benzenesulfonamide. ajol.infobioline.org.br This intermediate was then treated with various alkyl/aralakyl halides to yield a range of new compounds. ajol.infobioline.org.br

These synthesized compounds were screened for their hemolytic activity to assess their cytotoxicity. ajol.infobioline.org.br The results indicated that the compounds exhibited varying levels of cytotoxicity, with percent lysis values ranging from 5.20 ± 0.41% to 27.20 ± 0.24% relative to the positive control, Triton X-100. bioline.org.br Notably, compound 5e was identified as the least cytotoxic in the series. ajol.infobioline.org.br

Table 1: Cytotoxicity of N-(2,3-dimethylphenyl)benzenesulfonamide Derivatives

| Compound | % Lysis (Cytotoxicity) |

|---|---|

| 5a | 27.2 ± 0.24 |

| 5b | 22.4 ± 0.21 |

| 5d | 21.7 ± 0.68 |

| 5e | 5.2 ± 0.41 |

| 5h | 18.2 ± 0.56 |

| 5j | 18.9 ± 0.23 |

Data sourced from research on N-(2,3-dimethylphenyl)benzenesulfonamide derivatives. The % lysis is relative to Triton X-100, a positive control. bioline.org.br

Exploration in Antiviral Agent Synthesis

The search for novel antiviral agents has led researchers to explore complex hybrid molecules. One such area of research involves the synthesis of molecules combining isatin-Schiff bases and 1,2,3-triazole moieties, which have been investigated for their potential antiviral properties.

Research into developing new antiviral agents has involved the synthesis of hybrid molecules combining isatin-Schiff base scaffolds with 1,2,3-triazole moieties. tandfonline.comfigshare.com In a relevant study, a series of 3-((3,5-dimethylphenyl)imino)-1-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)indolin-2-one derivatives were synthesized. tandfonline.com It is important to note that this specific synthesis utilized 3,5-dimethylaniline (B87155), an isomer of this compound. tandfonline.com The synthesis was achieved through two primary routes. The first route involved the condensation of N-propargylated isatin (B1672199) with 3,5-dimethylaniline to create a Schiff base, which then underwent a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with various substituted azides. tandfonline.com The second route involved the condensation of pre-synthesized isatin-triazole hybrids with 3,5-dimethylaniline. tandfonline.com

The synthesized isatin-Schiff base and 1,2,3-triazole hybrids were evaluated for their in vitro antiviral activity against the SARS-CoV-2 virus. tandfonline.comfigshare.com The cytotoxicity of the compounds was first assessed on Vero E6 cells to determine the 50% cytotoxic concentration (CC50). tandfonline.com Subsequently, their antiviral efficacy was determined by measuring the 50% inhibitory concentration (IC50). tandfonline.com Among the tested compounds derived from 3,5-dimethylaniline, compound 21 showed moderate antiviral activity, with a CC50 of 135.3 µM and an IC50 of 44.1 µM, yielding a selectivity index (SI) of 3.1. tandfonline.comfigshare.com

Table 2: Antiviral Screening of Isatin-1,2,3-Triazole Hybrids (derived from 3,5-Dimethylaniline) against SARS-CoV-2

| Compound | CC50 (µM) in Vero E6 cells | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 16 | 218.0 | >100 | - |

| 17 | 411.5 | >100 | - |

| 18 | 462.3 | 89.2 | 5.2 |

| 19 | 56.15 | >100 | - |

| 20 | 227.9 | 98.4 | 2.3 |

| 21 | 135.3 | 44.1 | 3.1 |

Data from a study on derivatives of 3,5-dimethylaniline, an isomer of this compound. tandfonline.com

Synthesis of Isatin-Schiff Base and 1,2,3-Triazole Hybrids

Applications in Material Science and Polymer Chemistry

This compound serves as a valuable monomer in the field of polymer chemistry, particularly for creating conductive polymers with unique properties. evitachem.com

Synthesis of Conductive Polymers

The synthesis of conductive polymers from this compound is a significant area of research. These polymers are part of the substituted polyaniline family, which has garnered attention for applications in anti-static coatings, electronic devices, and corrosion protection. researchgate.netresearchgate.net The presence of methyl groups on the aniline (B41778) ring can enhance the solubility of the resulting polymer in organic solvents compared to unsubstituted polyaniline. researchgate.net

Poly(this compound), also abbreviated as P(2,3-DMA), is synthesized through the oxidative polymerization of the this compound monomer. evitachem.com Studies have shown that the choice of oxidant is crucial for successful polymerization. While the conventional oxidant, ammonium (B1175870) peroxodisulfate, may not yield polymeric products from this compound, using a stronger oxidant like cerium(IV) sulfate (B86663) allows for the formation of the corresponding polymer. oup.com The resulting P(2,3-DMA) can be characterized by various spectroscopic and analytical methods. researchgate.netoup.com Furthermore, composites of P(2,3-DMA) have been developed, such as by in-situ polymerization of aniline on the surface of P(2,3-DMA) particles, to create materials with enhanced electrical conductivity and better anticorrosive properties than polyaniline alone. researchgate.net Another approach involves creating composites with inorganic materials like TiO2 to improve corrosion resistance. researchgate.net

Poly(this compound) (P(2,3-DMA))

Enhanced Solubility and Dispersibility

One of the notable advantages of polymers derived from this compound, such as poly(this compound) (P(2,3-DMA)), is their improved solubility and dispersibility compared to the parent polyaniline (PANI). google.com The presence of methyl groups on the aniline ring is thought to diminish the interactions between polymer chains, which in turn enhances solubility in non-aqueous solvents. researchgate.net This enhanced solubility is a critical factor for its processability and application in various chemical processes. solubilityofthings.com For instance, P(2,3-DMA) exhibits good solubility in organic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). ciac.jl.cn This property is crucial for creating uniform coatings and composites. Furthermore, the introduction of electron-donating groups, such as the methyl groups in this compound, can significantly improve the solubility of PANI derivatives. researchgate.net

The solubility of this compound itself is moderate in water and is influenced by factors such as temperature and pH, with acidic conditions enhancing its solubility. solubilityofthings.com It is, however, readily soluble in organic solvents like ethanol (B145695), acetone, and chloroform. solubilityofthings.com

Anticorrosive Coatings and Properties

Poly(this compound) and its composites have demonstrated significant potential in the development of anticorrosive coatings. researchgate.net Research has shown that coatings containing P(2,3-DMA) can offer substantial protection to steel against corrosion. researchgate.net The presence of electron-donating substituents on the PANI derivative is believed to enhance its corrosion resistance properties. researchgate.net

Studies have explored the use of P(2,3-DMA) in epoxy coatings, revealing that its addition significantly improves the anticorrosion performance of the coating in a 3.5% NaCl solution. researchgate.net Furthermore, composites of P(2,3-DMA) with nano-Al2O3 have shown even higher corrosion resistance compared to P(2,3-DMA) alone. researchgate.net Similarly, composites with TiO2 have also been synthesized and have shown good anticorrosion performance. cqu.edu.cncqu.edu.cn Copolymers, such as poly(aniline-co-2,3-xylidine)/ZnO nanocomposites, have also been found to provide excellent barrier properties and improved corrosion resistance for low-carbon steel. tandfonline.com The synthesis of P(2,3-DMA) doped with phosphoric acid has also been investigated for its anticorrosive properties. scientific.net

Electrochemical Properties

The electrochemical behavior of poly(this compound) is a key area of research. Like polyaniline, P(2,3-DMA) exhibits redox activity, meaning it can exist in different stable oxidation states. rsc.org This property is fundamental to its application in electronic devices and sensors. Cyclic voltammetry studies are often employed to investigate the electrochemical activity of P(2,3-DMA) and its composites. researchgate.netresearchgate.net Research has indicated that P(2,3-DMA) possesses good electrochemical properties. researchgate.net The electrochemical stability of PANI derivatives can be favorably affected by the incorporation of functional groups on the monomer's aromatic ring. rsc.org

Electrical Conductivity Studies

The electrical conductivity of poly(this compound) is another critical property that has been extensively studied. The conductivity of PANI derivatives is influenced by the nature and position of substituents on the aromatic ring. rsc.org While the presence of electron-donating groups like methyl groups in P(2,3-DMA) can lead to a decrease in electrical conductivity compared to unsubstituted PANI, the conductivity is still significant and can be modulated. rsc.org

The conductivity of P(2,3-DMA) has been found to be sensitive to humidity, with changes in electronic conductivity observed as a function of relative humidity. researchgate.net In fact, among several alkyl-substituted polyanilines, poly(this compound) showed the largest effect. researchgate.net The conductivity of composites of P(2,3-DMA) can be enhanced through various methods. For instance, the conductivity of a P(2,3-DMA)/PANI composite was found to increase with an increasing concentration of aniline, which could expand its use in applications like anti-static coatings. researchgate.net

Poly(this compound)/Polyaniline (P(2,3-DMA)/PANI) Composites

Composites of poly(this compound) and polyaniline are being developed to leverage the properties of both polymers.

In-situ polymerization is a common and effective method for preparing P(2,3-DMA)/PANI composites. researchgate.net This technique involves the polymerization of one monomer in the presence of the other polymer or monomer. For example, P(2,3-DMA)/PANI composites have been prepared by the in-situ polymerization of aniline on the surface of P(2,3-DMA) particles in a hydrochloric acid solution. researchgate.net This method promotes good dispersion and miscibility of the components, leading to a more uniform composite material. Another approach involves the in-situ intercalative polymerization for preparing nanocomposites, such as poly(this compound)/organic-kaolinite. cqu.edu.cnscientific.net

The successful formation and structure of P(2,3-DMA)/PANI composites are confirmed using various characterization techniques, with Fourier Transform Infrared (FTIR) spectroscopy and X-ray Diffraction (XRD) being fundamental.

FTIR Spectroscopy is used to identify the functional groups and chemical bonds present in the composite, confirming the presence of both P(2,3-DMA) and PANI. researchgate.netaidic.it The spectra can show characteristic absorption bands corresponding to the stretching and bending vibrations of the chemical bonds in the polymer backbones. researchgate.net For instance, FTIR results of P(2,3-DMA)/PANI composites have indicated that P(2,3-DMA) was successfully modified by PANI. researchgate.net

X-ray Diffraction (XRD) analysis provides information about the crystalline structure of the composites. researchgate.netaidic.it XRD patterns can reveal whether the composite is amorphous or crystalline and can indicate the presence of the individual polymer components within the composite structure. aidic.itarxiv.org For example, XRD results for P(2,3-DMA)/PANI composites have supported the successful modification of P(2,3-DMA) by PANI. researchgate.net The amorphous nature of some nanocomposite copolymers has also been established through XRD. nlss.org.in

In-situ Polymerization Techniques

Poly(this compound)–TiO2 Composites for Anticorrosion

Poly(this compound)–TiO2 (P(2,3-DMA)–TiO2) composites have been synthesized and investigated for their enhanced anticorrosion properties when applied as a coating on steel. researchgate.net The composite is typically prepared through the oxidative polymerization of this compound in an acidic medium, with an oxidant like ammonium persulfate, in the presence of titanium dioxide (TiO2) particles. researchgate.net Characterization studies have shown that these composite coatings offer significantly higher corrosion resistance compared to coatings made from polyaniline (PANI) or P(2,3-DMA) alone. researchgate.net The improved performance is attributed to a combination of the barrier properties of the polymer and the passivating effect of the embedded TiO2 particles. techscience.comsci-hub.se

The effectiveness of P(2,3-DMA)–TiO2 composites in corrosion protection is largely due to the encapsulation or entrapment of TiO2 particles within the polymer matrix. researchgate.net This is distinct from a simple blending or mixture of the two components. researchgate.net During the in situ polymerization process, the polymer chains form around the TiO2 particles, effectively encapsulating them. researchgate.netuj.edu.pl

This encapsulation leads to several beneficial effects:

Improved Barrier Properties: The embedded TiO2 particles increase the tortuosity of the diffusion pathways for corrosive agents such as water, oxygen, and ions, slowing their penetration to the metal substrate. techscience.comresearchgate.net

Enhanced Adhesion: The composite structure can lead to better adhesion of the coating to the metal surface. techscience.com

Passivation: The polymer can induce the formation of a stable passive oxide layer on the steel surface, and the TiO2 particles can further enhance this passivation effect. techscience.comsci-hub.se

The morphology of the composite, as revealed by techniques like scanning electron microscopy (SEM), confirms the encapsulation of TiO2 particles within the polymer core. researchgate.net This intimate contact between the polymer and the inorganic filler is crucial for the synergistic improvement in anticorrosion performance. researchgate.netsci-hub.se

Humidity Sensing Applications of Poly(this compound)

Poly(this compound) (P(2,3-DMA)) has demonstrated significant potential as a material for humidity sensors. researchgate.net Its electrical properties exhibit a notable response to changes in relative humidity (RH), making it a promising candidate for developing sensitive and reliable humidity sensing devices. researchgate.net

The electrical conductivity of P(2,3-DMA) is highly sensitive to the ambient humidity levels. researchgate.net Research has shown that the conductivity of P(2,3-DMA) films decreases as the relative humidity increases from 6.4% to 75.3%. researchgate.net This behavior is attributed to the interaction of water molecules with the polymer chain, which can disrupt the charge transport pathways. However, at a very high relative humidity of 97.3%, the conductivity has been observed to increase. researchgate.net

Table 1: Conductivity Response of Polyaniline Derivatives to Relative Humidity

| Polymer | Conductivity Change with Increasing RH (6.4% - 75.3%) | Conductivity Change at 97.3% RH | Relative Sensitivity |

|---|---|---|---|

| Poly(this compound) | Decrease | Increase | Highest |

| Polyaniline | Decrease | Increase | Lower |

| Poly(o-toluidine) | Decrease | Increase | Lower |

| Poly(2,5-dimethylaniline) | Decrease | Increase | Lower |